molecular formula C21H21N3O7 B5215538 1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5215538
M. Wt: 427.4 g/mol
InChI Key: HRSAVPWOWVSQFU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Iminomethyl Group: The iminomethyl group is formed through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of methoxy groups, iminomethyl group, and pyrimidine core

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7/c1-28-12-5-7-17(30-3)15(9-12)22-11-14-19(25)23-21(27)24(20(14)26)16-10-13(29-2)6-8-18(16)31-4/h5-11,26H,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSAVPWOWVSQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(N(C(=O)NC2=O)C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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